molecular formula C5H4ClN3O B1418266 6-Chloro-pyridazine-3-carbaldehyde oxime CAS No. 716379-11-2

6-Chloro-pyridazine-3-carbaldehyde oxime

Cat. No. B1418266
M. Wt: 157.56 g/mol
InChI Key: GMSTWAWXGCXWFN-XVNBXDOJSA-N
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Description

“6-Chloro-pyridazine-3-carbaldehyde oxime” is a chemical compound with the molecular formula C5H4ClN3O . It is a derivative of 6-chloropyridazine-3-carbaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-pyridazine-3-carbaldehyde oxime” include a molecular weight of 142.54 g/mol, a topological polar surface area of 42.8 Ų, and a complexity of 109 . It also has a density of 1.4±0.1 g/cm³, a boiling point of 334.6±22.0 °C at 760 mmHg, and a flash point of 156.2±22.3 °C .

Scientific Research Applications

Synthesis and Derivative Development

  • Novel Synthesis Approaches : The preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes and their use in synthesizing heterocyclic chalcones and dipyrazolopyridines demonstrate innovative synthesis pathways. These compounds have potential applications in material science and pharmaceutical chemistry due to their unique structural features (Quiroga et al., 2010).
  • One-step Synthesis Method : A one-step synthesis of 6-chloropyridine-3-carbaldehyde showcases a method for producing high-purity products at high yields, which could streamline the production of pharmaceuticals and research chemicals (Lin Yuan-bin, 2007).
  • Chemical Modification and Applications : The transformation of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes into various derivatives indicates the versatility of these compounds for further chemical modification, potentially leading to new materials or pharmaceuticals (Vilkauskaitė et al., 2011).

Potential Applications

  • Material Science and Engineering : Research into the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes opens avenues for developing new materials with potential applications in electronics, coatings, and other engineering fields (Brooks et al., 2010).
  • Biological and Pharmaceutical Research : The isolation of novel compounds from mangrove-derived actinomycete Jishengella endophytica, including derivatives similar to 6-Chloro-pyridazine-3-carbaldehyde oxime, demonstrates the potential for discovering new bioactive substances with applications in drug discovery and development (Wang et al., 2014).

properties

IUPAC Name

(NE)-N-[(6-chloropyridazin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-5-2-1-4(3-7-10)8-9-5/h1-3,10H/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSTWAWXGCXWFN-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NN=C1/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-pyridazine-3-carbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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